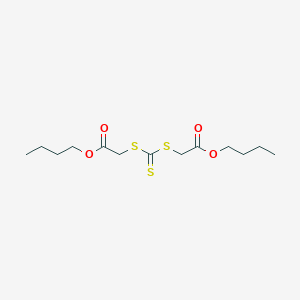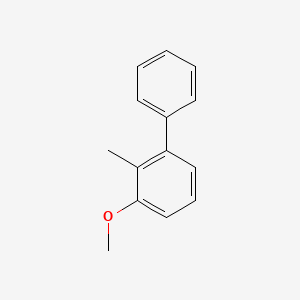
1,1'-Biphenyl, 3-methoxy-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 3-methoxy-2-methyl- is an organic compound that belongs to the biphenyl family Biphenyls consist of two benzene rings connected by a single bond The specific structure of 1,1’-Biphenyl, 3-methoxy-2-methyl- includes a methoxy group (-OCH3) and a methyl group (-CH3) attached to the biphenyl core
Vorbereitungsmethoden
The synthesis of 1,1’-Biphenyl, 3-methoxy-2-methyl- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. For instance, 3-bromo-2-methylbenzoic acid can be coupled with a phenylboronic acid derivative under mild conditions to form the desired biphenyl compound .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve the desired product.
Analyse Chemischer Reaktionen
1,1’-Biphenyl, 3-methoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a biphenyl derivative with a hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro groups. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 3-methoxy-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 3-methoxy-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and cellular responses .
Vergleich Mit ähnlichen Verbindungen
1,1’-Biphenyl, 3-methoxy-2-methyl- can be compared with other biphenyl derivatives such as:
1,1’-Biphenyl, 3-methyl-: Lacks the methoxy group, which can affect its reactivity and applications.
1,1’-Biphenyl, 2-methoxy-: The position of the methoxy group can influence the compound’s chemical properties and interactions.
1,1’-Biphenyl, 4-methoxy-: Similar to 1,1’-Biphenyl, 3-methoxy-2-methyl-, but with the methoxy group in a different position, leading to different reactivity and applications
The uniqueness of 1,1’-Biphenyl, 3-methoxy-2-methyl- lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
108593-50-6 |
|---|---|
Molekularformel |
C14H14O |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
1-methoxy-2-methyl-3-phenylbenzene |
InChI |
InChI=1S/C14H14O/c1-11-13(9-6-10-14(11)15-2)12-7-4-3-5-8-12/h3-10H,1-2H3 |
InChI-Schlüssel |
DYOWOCJKTXVJRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1OC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



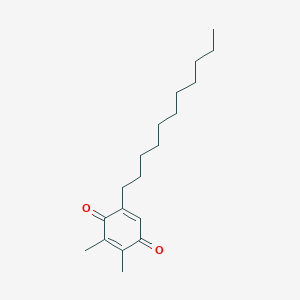
![N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14316540.png)
![6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid](/img/structure/B14316542.png)
silane](/img/structure/B14316545.png)

![1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate](/img/structure/B14316556.png)
![N-{1-Chloro-3-[(naphthalen-1-yl)oxy]propan-2-ylidene}hydroxylamine](/img/structure/B14316568.png)
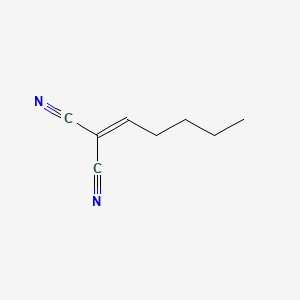
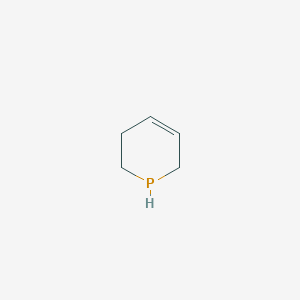
![N~1~-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14316596.png)
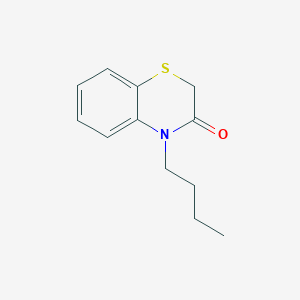
![N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B14316612.png)
